REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:8][C:7](=O)[NH:6][C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[NH:3]1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:23])=CC=1>C1COCC1>[CH3:1][CH:2]1[CH2:8][C:7](=[S:23])[NH:6][C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[NH:3]1
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
CC1NC2=C(NC(C1)=O)C=CC=C2
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
278 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated with celite
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NC2=C(NC(C1)=S)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.848 mmol | |
AMOUNT: MASS | 0.163 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 123.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |